![molecular formula C6H7N3O2 B6259183 2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID CAS No. 27955-54-0](/img/no-structure.png)

2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

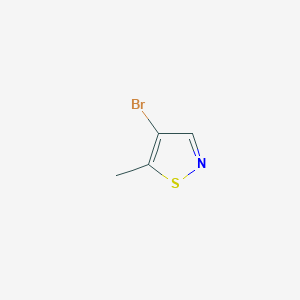

“2-[(PYRAZIN-2-YL)AMINO]ACETIC ACID” is a chemical compound with the molecular formula C6H7N3O2 and a molecular weight of 153.14 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C6H7N3O2 . This indicates that the molecule is composed of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Mécanisme D'action

2-PAA has been shown to act on certain enzymes and receptors in the body. It has been shown to inhibit the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the biosynthesis of purine nucleotides. It has also been shown to bind to and activate the receptor for adenosine, which is involved in the regulation of various cellular processes.

Biochemical and Physiological Effects

2-PAA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Mycobacterium tuberculosis, and to reduce inflammation in certain conditions. It has also been shown to reduce the levels of certain cytokines, such as tumor necrosis factor-alpha, and to inhibit the growth of certain cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-PAA in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable under most conditions and is not toxic to humans or animals. However, there are some limitations to using 2-PAA in laboratory experiments. For example, it is not very soluble in water and is not very soluble in organic solvents. Additionally, it is not very stable in the presence of acids or bases.

Orientations Futures

The potential applications for 2-PAA are still being explored. Some potential future directions for research include further study of its potential as an anti-tubercular agent and its ability to inhibit the growth of certain bacteria. Additionally, further study of its potential as an anti-inflammatory agent and its ability to reduce inflammation in certain conditions is needed. Additionally, further study of its potential as an anti-cancer agent and its ability to inhibit the growth of certain cancer cells is needed. Finally, further study of its potential as a therapeutic agent for certain diseases is needed.

Méthodes De Synthèse

2-PAA can be synthesized in a few different ways. One method involves the reaction of pyrazine-2-carboxylic acid with ammonia in the presence of a base such as sodium hydroxide. This reaction yields 2-PAA and water as by-products. Another method involves the reaction of pyrazine-2-carboxylic acid with an amine such as ethylamine in the presence of a base such as sodium hydroxide. This reaction yields 2-PAA, water, and an amine salt as by-products.

Applications De Recherche Scientifique

2-PAA has been used in a variety of scientific research applications. It has been studied for its potential as an anti-tubercular agent and for its ability to inhibit the growth of certain bacteria. It has also been studied for its potential as an anti-cancer agent and for its ability to inhibit the growth of certain cancer cells. It has been studied for its potential as an anti-inflammatory agent and for its ability to reduce inflammation in certain conditions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(pyrazin-2-yl)amino]acetic acid involves the reaction of pyrazin-2-ylamine with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "Pyrazin-2-ylamine", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add pyrazin-2-ylamine to a solution of chloroacetic acid in a suitable solvent (e.g. water, ethanol)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to initiate the reaction", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and adjust the pH to acidic using hydrochloric acid", "Filter the resulting solid and wash with water", "Dry the product under vacuum to obtain 2-[(pyrazin-2-yl)amino]acetic acid" ] } | |

Numéro CAS |

27955-54-0 |

Formule moléculaire |

C6H7N3O2 |

Poids moléculaire |

153.14 g/mol |

Nom IUPAC |

2-(pyrazin-2-ylamino)acetic acid |

InChI |

InChI=1S/C6H7N3O2/c10-6(11)4-9-5-3-7-1-2-8-5/h1-3H,4H2,(H,8,9)(H,10,11) |

Clé InChI |

BQKRYNNHWQSTJR-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C=N1)NCC(=O)O |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.